2,3,4,5,6-Pentabromodiphenyl ether

Description

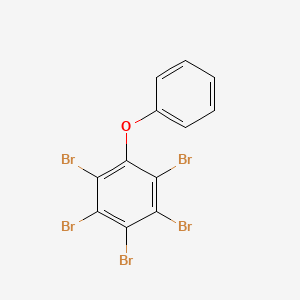

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRQLFSHISNWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548894 | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

32534-81-9, 189084-65-9 | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatial Distribution of 2,3,4,5,6 Pentabromodiphenyl Ether Congeners

Anthropogenic Sources and Release Pathways of PentaBDE Mixtures

The presence of PentaBDE congeners in the environment is exclusively due to human activities, as there are no known natural sources of these compounds. environment-agency.gov.uk Their release into the environment occurs throughout the lifecycle of products containing them, from manufacturing to disposal.

Emissions from Commercial Products and Materials

PentaBDEs have been incorporated as additive flame retardants, meaning they are physically mixed with the polymer matrix rather than chemically bound. ospar.orgepa.gov This makes them prone to leaching and volatilizing from the products over time. epa.govnih.gov Key sources of emissions include:

Polyurethane Foam: A primary application for the commercial PentaBDE mixture was in flexible polyurethane foam used in furniture, upholstery, and carpet padding. environment-agency.gov.uknih.govacs.org Over time, the foam degrades, releasing PBDE-laden dust particles into the indoor and outdoor environment. nih.gov Studies have shown that more volatile PBDE congeners can be released directly into the air from treated foam. researchgate.net

Plastics and Electronics: PentaBDEs were used in the plastic housings of electronic equipment such as computers and televisions, as well as in components like circuit boards. environment-agency.gov.uknih.gov The continuous off-gassing from these products contributes to indoor air contamination, which can then be transported outdoors.

Textiles: Textiles used in furnishings and automotive applications were also treated with PentaBDEs to meet flammability standards. ospar.orgnih.gov Abrasion and degradation of these fabrics can release PBDEs into the environment.

The release from these products is a significant pathway for human and environmental exposure. epa.gov Indoor environments often exhibit higher concentrations of particle-bound PBDEs than outdoor environments, highlighting the importance of consumer products as a source. environment-agency.gov.ukusda.gov

Contamination from Waste Management and Recycling Facilities

The disposal and recycling of products containing PentaBDEs represent a major point source of environmental contamination.

E-waste: Electronic waste (e-waste) recycling and disposal sites are significant hotspots for PBDE contamination. researchgate.net Primitive recycling techniques, such as open burning to recover metals, can release substantial amounts of PBDEs into the air, soil, and water. mdpi.com Studies have shown that total penta-PBDE concentrations are nearly double in the fine particulate matter (PM2.5) at e-waste sites compared to control sites. researchgate.net Leachate from landfills containing e-waste can also be a source of PBDEs to the surrounding environment. vista-analytical.com Research indicates that PBDE levels in leachate correlated with the levels in shredded solid e-waste. vista-analytical.com

Landfills and Incineration: Household waste, including furniture and electronics, contributes to the presence of PBDEs in landfills. nih.gov While PBDEs are expected to have low mobility in soil and sediment, landfill leachate can still be a source of contamination. cdc.gov Incomplete incineration of waste can also lead to the release of PBDEs and potentially more toxic brominated dioxins and furans. nih.gov

Diffuse Sources and Pathways to Aquatic and Terrestrial Environments

Once released, PentaBDEs enter the environment through various diffuse pathways.

Atmospheric Transport: PBDEs can be transported over long distances in the atmosphere, bound to particulate matter or in the vapor phase. ospar.orgcdc.gov This long-range transport is evidenced by their detection in remote regions like the Arctic. ospar.org Atmospheric deposition is a key mechanism for the contamination of soil and water bodies far from primary sources. ospar.org

Wastewater Treatment Plants (WWTPs): Domestic wastewater is a primary source of PBDEs to WWTPs. environment-agency.gov.uk Due to their low water solubility, a significant portion of PBDEs partitions to sewage sludge during treatment. environment-agency.gov.uk The application of this sludge to agricultural land can introduce these contaminants into terrestrial ecosystems. environment-agency.gov.uk Effluent from WWTPs, although containing relatively low concentrations, represents a significant continuous source of PBDEs to receiving waters due to the large volumes discharged. environment-agency.gov.ukresearchgate.net

Runoff: PBDEs present in soil from atmospheric deposition or sludge application can be transported to aquatic environments via surface runoff, attached to soil particles. environment-agency.gov.uk

Global and Regional Distribution Patterns in Environmental Compartments

As a result of their widespread use and persistence, PentaBDE congeners, including BDE-100, are now ubiquitous environmental contaminants, found in various matrices across the globe. nih.gov

Atmospheric Concentrations and Deposition Fluxes

PBDEs are present in both the vapor and particulate phases in the atmosphere. cdc.gov Their distribution is influenced by proximity to source regions and atmospheric transport patterns.

Concentrations: Atmospheric concentrations of PBDEs are generally higher in industrial and urban areas. For instance, in Izmir, Turkey, total PBDE concentrations in the air were highest at an industrial site (up to 149 pg/m³) and lower at suburban sites (as low as 6 pg/m³). nih.gov BDE-209 is often the dominant congener in the air, followed by BDE-99 and BDE-47. nih.gov

Deposition: Atmospheric deposition fluxes of PBDEs have been measured in remote mountain regions of Europe, indicating long-range transport. copernicus.orgresearchgate.net A study across several remote European mountain sites found that BDE-209 had the highest deposition fluxes, ranging from 71 ng/m² per month to 162 ng/m² per month, values that were four to six times higher than other detected PBDEs. copernicus.org The combined mean deposition fluxes for BDE-47, BDE-99, BDE-100, and BDE-183 varied between 24 ng/m² per month and 40 ng/m² per month across the sites. copernicus.org

Atmospheric Deposition Fluxes of PBDEs in Remote European Mountain Regions

| Congener | Flux Range (ng/m²/month) | Key Findings |

|---|---|---|

| BDE-209 | 71 - 162 | Most abundant congener, indicating significant long-range transport. |

| Σ4BDEs (47, 99, 100, 183) | 24 - 40 | Represents deposition of lower-brominated congeners from PentaBDE and OctaBDE mixtures. |

Data derived from a study of atmospheric deposition in remote European mountain sites. copernicus.org

Aquatic System Contamination (Rivers, Lakes, Estuaries, Marine Waters)

Due to their hydrophobic nature, PBDEs tend to adsorb to sediment and suspended particles in aquatic environments, making these compartments significant reservoirs. environment-agency.gov.uknih.gov

Rivers and Lakes: PBDEs are widely detected in the water and sediment of rivers and lakes. wa.gov For example, a study of the Guanlan River in China found Σ9 PBDE concentrations in water ranging from 8.20 to 186.35 ng/L, with higher levels during the dry season. cabidigitallibrary.org The commercial PentaBDE product was identified as a major source. cabidigitallibrary.org In the Great Lakes, concentrations of tri- through hepta-BDE congeners in surficial sediments of Lake Michigan and Lake Huron ranged from 1.0 to 4.0 ng/g dry weight. cdc.gov

Estuaries and Marine Waters: Estuaries, which receive inputs from rivers and urban areas, often show elevated PBDE levels. In the San Francisco Estuary, total PBDE concentrations in water ranged from 3 to 513 pg/L, with the highest levels in the Lower South Bay, a region receiving significant wastewater effluent. acs.orgnih.gov In sediments from the same estuary, concentrations reached up to 212 ng/g dry weight. nih.gov In marine environments, PBDEs are found in seawater, sediment, and biota. acs.orgnih.gov A study in the Belgian North Sea and Western Scheldt Estuary found ΣPBDE levels in fish liver as high as 984 ng/g wet weight in the estuary. acs.org

PBDE Concentrations in Various Aquatic Systems

| Location | Matrix | ΣPBDE Concentration Range |

|---|---|---|

| Guanlan River, China | Water | 8.20 - 186.35 ng/L cabidigitallibrary.org |

| Great Lakes (Michigan & Huron) | Surficial Sediment | 1.0 - 4.0 ng/g dw cdc.gov |

| San Francisco Estuary | Water | 3 - 513 pg/L acs.orgnih.gov |

| San Francisco Estuary | Sediment | Up to 212 ng/g dw nih.gov |

| Western Scheldt Estuary | Fish Liver | Up to 984 ng/g ww acs.org |

dw = dry weight; ww = wet weight.

The congener profiles in aquatic systems often reflect the composition of the commercial mixtures, with BDE-47, BDE-99, and BDE-100 being among the most frequently detected congeners. nih.gov However, environmental degradation processes can alter these profiles over time. environment-agency.gov.uk

Sediment and Soil Contamination Profiles

Sediments and soils act as significant sinks for persistent organic pollutants like PBDEs, providing a "snapshot" of atmospheric pollution. Due to their hydrophobic nature, PBDEs readily adsorb to solid matrices, leading to their accumulation in these environmental compartments.

Studies have consistently detected a range of pentaBDE congeners in sediment and soil samples worldwide. For instance, in freshwater sediments from Denmark, the sum of five pentaBDE congeners (BDE-47, BDE-99, BDE-100, BDE-153, and BDE-209) ranged from 0.07 to 10.6 ng/g dry weight, with the highest concentrations found near populated areas. Similarly, a survey of sediments from rivers and estuaries in Great Britain found that BDE-99 concentrations were often identical to or slightly higher than those of BDE-47. In the United States, summed concentrations of the dominant congeners BDE-47, BDE-99, and BDE-100 in soil and stream sediments near a polyurethane manufacturing plant ranged from less than 1 to 132 µg/kg dry weight.

The congener profile in sediments can vary depending on the proximity to industrial sources. Downstream of textile industries, concentrations of BDE-47, BDE-99, and BDE-100 in sediments were found to increase. Notably, the decaBDE congener, BDE-209, is often the most abundant in sediments, though its measurement can be challenging due to thermal instability and low solubility.

Presence in Remote Environments (e.g., Arctic Regions)

The detection of PBDEs in remote regions such as the Arctic provides strong evidence of their capacity for long-range environmental transport. Less brominated congeners, in particular, are more prone to atmospheric transport. PBDEs have been found in a variety of Arctic environmental and biological samples, including air, soil, sediment, and various organisms from zooplankton to polar bears.

The congener profiles in Arctic biota are often dominated by BDE-47, BDE-99, and BDE-100. For example, these three congeners were the most prevalent in a study of polar cod, ringed seals, polar bears, and beluga whales. The presence of PBDEs in the Arctic atmosphere further supports the theory of long-range transport, with concentrations of pentaBDE congeners in Arctic air ranging from less than 1 to 20 pg/m³.

While concentrations in remote regions are generally lower than in more populated areas, the continued presence and potential for bioaccumulation in Arctic food webs remain a significant environmental concern.

Congener Profiles and Isomer-Specific Abundances of Pentabromodiphenyl Ethers

The analysis of specific congener profiles and isomer abundances is crucial for understanding the sources, fate, and transport of PBDEs in the environment. Different commercial pentaBDE mixtures have distinct congener compositions, which can be altered in the environment through various degradation and transport processes.

Dominant Pentabromodiphenyl Ether Congeners in Environmental Samples (e.g., BDE-99, BDE-100, BDE-104, BDE-116/117, BDE-119, BDE-120)

Across a wide range of environmental samples, a consistent group of pentaBDE congeners is frequently detected. The most commonly reported and abundant of these are BDE-47, BDE-99, and BDE-100. These congeners are major components of commercial pentaBDE technical mixtures.

BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) and BDE-100 (2,2',4,4',6-pentabromodiphenyl ether) are consistently among the most prevalent congeners found in sediment, soil, and biota. For instance, BDE-99 concentrations in sediments have been observed to be comparable to or even exceed those of BDE-47, another dominant congener.

Data on the specific environmental levels of BDE-104 , BDE-116 , BDE-117 , and BDE-120 in sediments and soils are sparse in the readily available scientific literature. These congeners are part of the 46 possible isomers of pentabromodiphenyl ether and their individual detection and quantification can be challenging. Their presence is often included in the total pentaBDE concentration rather than being reported as individual isomer levels.

Ratios and Fingerprinting of Pentabromodiphenyl Ether Isomers for Source Apportionment

The relative abundance of different PBDE congeners can serve as a "fingerprint" to identify potential sources of contamination. By comparing the congener profiles in environmental samples to those of commercial PBDE mixtures, it is possible to trace the origins of the pollution.

For example, the ratio of BDE-47 to BDE-99 can provide clues about the specific technical mixture that was the source of contamination. Different commercial products have characteristic ratios of these key congeners. However, these ratios can be altered in the environment due to processes like photolytic degradation, where higher brominated congeners can break down into less brominated ones.

In a study of sediments in the Bo Sea, China, the ratios of BDE-47/BDE-99 and BDE-100/BDE-99 were found to be lower in sediment than in mussels, suggesting differential uptake and transformation of BDE-99 in the biota. This highlights the complexity of using isomer ratios for source apportionment, as environmental and biological processes can modify the original congener signature. Nevertheless, the analysis of these ratios remains a valuable tool for understanding the environmental fate of PBDEs and identifying pollution sources.

Data Tables

Table 1: Dominant Pentabromodiphenyl Ether Congeners in Environmental Samples

| Congener | Chemical Name | Common Environmental Matrices |

| BDE-99 | 2,2',4,4',5-pentabromodiphenyl ether | Sediment, Soil, Biota, Dust |

| BDE-100 | 2,2',4,4',6-pentabromodiphenyl ether | Sediment, Soil, Biota, Dust |

| BDE-119 | 2,3',4,4',6-pentabromodiphenyl ether | Reported in various environmental samples |

Environmental Transport and Biogeochemical Cycling of 2,3,4,5,6 Pentabromodiphenyl Ether

Hydrological Transport and Sediment-Water Exchange

Porewater Exchange and Benthic Fluxes

The movement of 2,3,4,5,6-pentabromodiphenyl ether, a specific congener of the polybrominated diphenyl ethers (PBDEs), between sediment and the overlying water column is a critical aspect of its environmental fate. This exchange is largely governed by processes occurring in the porewater, the water filling the spaces between sediment particles. Due to their hydrophobic nature, PBDEs have a strong tendency to adsorb to sediment particles, particularly those rich in organic carbon. nih.gov This partitioning behavior significantly influences their concentration in porewater and, consequently, their flux into the benthic environment.

The exchange between sediment and the water column, known as benthic flux, is driven by several physical, chemical, and biological processes. noaa.gov Molecular diffusion, driven by the concentration gradient between porewater and the overlying water, is a fundamental mechanism. noaa.gov However, this process is often enhanced by bioturbation (the mixing of sediments by organisms) and bio-irrigation (the flushing of burrows with overlying water), which can significantly increase the transport of dissolved contaminants like PBDEs from the sediment into the water column. noaa.gov

Studies on PBDEs in aquatic ecosystems indicate that sediments act as a long-term reservoir for these contaminants. nih.gov The release of PBDEs from these sedimentary sinks into the water column via porewater exchange can lead to sustained exposure for aquatic organisms, even after primary sources have been reduced. The intensity of stratification in the water column can also influence benthic fluxes; for instance, hypoxic conditions at the sediment-water interface can alter the chemical environment and potentially increase the release of certain compounds. noaa.gov While specific quantitative data on the porewater exchange and benthic fluxes of this compound (BDE-119) are limited, the general principles governing PBDEs suggest that its transport will be similarly influenced by sediment characteristics, biological activity, and overarching hydrodynamics of the aquatic system.

Bioaccumulation and Trophic Transfer Mechanisms within Ecosystems

Bioavailability and Uptake Kinetics in Aquatic and Terrestrial Organisms

The bioavailability of this compound in aquatic and terrestrial environments is largely dictated by its physicochemical properties, particularly its high hydrophobicity and lipophilicity. nih.gov In aquatic systems, this compound tends to partition out of the water column and associate with sediment and suspended particles. researchgate.net Consequently, the primary route of exposure for many aquatic organisms is not through direct uptake from water, but rather through the ingestion of contaminated sediment or food. researchgate.netnih.gov For benthic organisms, which live in or on the sediment, the porewater represents a significant source of exposure, although direct ingestion of sediment particles is also a key uptake pathway. researchgate.net

The uptake kinetics of PBDEs have been studied for various congeners. For instance, research on other pentabromodiphenyl ether congeners, such as BDE-99, has shown that they can be taken up by organisms and accumulate in lipid-rich tissues. nih.gov Studies using cell lines have demonstrated that the uptake of PBDEs into hepatocytes (liver cells) is not a simple diffusion process but is mediated by transporter proteins like Organic Anion-Transporting Polypeptides (OATPs). nih.gov This indicates a specific biological mechanism for the uptake of these compounds into cells.

The following table presents kinetic data for the transport of several PBDE congeners by human hepatic OATPs, illustrating the efficiency of this uptake mechanism. While data for BDE-119 is not specified, the information for similarly brominated congeners provides insight into the likely kinetic behavior.

Table 1: Kinetic Parameters of OATP-Mediated Uptake for Selected PBDE Congeners

| Transporter | PBDE Congener | Km (μM) |

|---|---|---|

| OATP1B1 | BDE-47 | 0.31 |

| BDE-99 | 0.91 | |

| BDE-153 | 1.91 | |

| OATP1B3 | BDE-47 | 0.41 |

| BDE-99 | 0.70 | |

| BDE-153 | 1.66 | |

| OATP2B1 | BDE-47 | 0.81 |

| BDE-99 | 0.87 | |

| BDE-153 | 0.65 |

Source: Adapted from research on human hepatic OATP transporters. nih.gov

In terrestrial organisms, uptake of this compound is expected to occur primarily through the diet. researchgate.net For example, studies in rats with the congener BDE-100, another pentabromodiphenyl ether, showed significant absorption and retention in the body, particularly in adipose tissue, skin, and liver, following oral administration. usda.gov This highlights the high potential for this class of compounds to be absorbed from the diet and accumulate in fatty tissues.

Biomagnification and Trophic Level Accumulation in Food Webs

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. primescholars.com Persistent and lipophilic compounds like this compound are particularly prone to biomagnification. wikipedia.org As lower-trophic-level organisms containing the compound are consumed by predators, the chemical is transferred and accumulates in the predator's tissues, leading to higher concentrations at the top of the food web. noaa.govprimescholars.com

The potential for a chemical to biomagnify is often quantified using the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. Studies have demonstrated that several PBDE congeners, including those in the penta-BDE commercial mixture, biomagnify in both aquatic and terrestrial food webs. researchgate.netnih.gov For example, research in the Pearl River Estuary found TMFs greater than one for BDE-47, BDE-99, BDE-100, BDE-153, and BDE-154. nih.gov Similarly, a study of terrestrial food chains involving predatory birds and mammals found that most measured PBDE congeners were biomagnified. researchgate.net

Table 2: Trophic Magnification Factors (TMFs) for Selected PBDE Congeners in the Pearl River Estuary Food Web

| PBDE Congener | Trophic Magnification Factor (TMF) |

|---|---|

| BDE-47 | > 1 |

| BDE-66 | > 1 |

| BDE-100 | > 1 |

| BDE-99 | > 1 |

| BDE-154 | > 1 |

| BDE-153 | > 1 |

Source: Adapted from a study on the bioaccumulation and trophic transfer of PBDEs in the Pearl River Estuary. nih.gov

Species-Specific Differences in Bioaccumulation and Biotransformation Potential (e.g., in fish, birds)

The accumulation and transformation of this compound can vary significantly among different species due to differences in physiology, diet, habitat, and metabolic capacity. nih.govresearchgate.net Factors such as an organism's trophic level and preferred habitat (e.g., benthic vs. pelagic) can strongly influence their exposure levels and, consequently, their tissue concentrations of contaminants. nih.gov

Fish, for example, can accumulate PBDEs from water, sediment, and their diet. nih.gov The relative importance of these pathways and the resulting body burden can differ based on the species' feeding habits and where it lives in the water column. nih.gov Studies on various fish species have shown that those at higher trophic levels or those living in close contact with contaminated sediments often exhibit higher concentrations of persistent organic pollutants. nih.gov Furthermore, parental transfer has been identified as a significant route of exposure in fish, where adult fish can pass contaminants like PBDEs to their offspring. acs.org

Biotransformation, the process by which organisms metabolically alter foreign compounds, is a key factor influencing the accumulation and potential toxicity of PBDEs. In some species, PBDEs can be metabolized through processes like hydroxylation and debromination. For example, studies in rats have identified hydroxylated and debrominated metabolites of BDE-100 in feces, indicating that the parent compound is being broken down. usda.gov Similarly, bile analysis in rats exposed to BDE-99 revealed the presence of monohydroxy and dihydroxy pentabromodiphenyl ether metabolites. nih.gov

Birds, particularly predatory species at the top of food webs, can accumulate high levels of PBDEs. researchgate.net Their metabolic capabilities can also influence the congener patterns observed in their tissues. Some bird species may be more efficient at metabolizing and eliminating certain PBDE congeners than others, leading to species-specific accumulation profiles. The ability to metabolize these compounds can sometimes lead to the formation of metabolites that may also be of toxicological concern. researchgate.net The specific biotransformation pathways and rates for this compound in different species are an area requiring further research.

Biotransformation and Degradation Pathways of 2,3,4,5,6 Pentabromodiphenyl Ether

Photolytic Degradation Processes

Photodegradation, or photolysis, is a key abiotic process that contributes to the breakdown of PBDEs in the environment, particularly in matrices exposed to sunlight, such as surface waters and soil surfaces. nih.govnih.gov This process involves the absorption of light energy, which can lead to the cleavage of carbon-bromine (C-Br) bonds.

Direct Photolysis and Wavelength Dependence

Direct photolysis occurs when a chemical directly absorbs light, leading to its degradation. The rate and efficiency of this process are highly dependent on the wavelength of the light, as the molecule must be able to absorb the incoming radiation. researchgate.net For PBDEs, absorption of ultraviolet (UV) light, particularly in the UVB and shorter-wavelength UVA ranges (around 290-320 nm), is often responsible for their direct photochemical degradation. nih.govmdpi.com The extent of bromine substitution can influence the absorption wavelength; typically, congeners with fewer bromine atoms absorb light at shorter wavelengths. mdpi.com

While the principles of direct photolysis and its wavelength dependence are well-established for the PBDE class, specific experimental studies detailing the quantum yields and optimal wavelengths for the direct photolysis of 2,3,4,5,6-pentabromodiphenyl ether (BDE-119) are not extensively available in the reviewed scientific literature. General studies on other congeners, such as BDE-209, have shown that UV light is the primary driver of degradation, with different rates observed under various light sources like mercury and xenon lamps. researchgate.netpsecommunity.org

Indirect Photodegradation (e.g., photosensitized reactions)

Indirect photodegradation involves other chemical species, known as photosensitizers, which absorb light and transfer the energy to the target compound or generate reactive oxygen species (ROS) that then react with it. In natural waters and soil, substances like humic acids can act as photosensitizers.

Research on other PBDE congeners has demonstrated the role of ROS, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), in their degradation. nih.govpsecommunity.org For instance, in the photolysis of lower-brominated diphenyl ethers like BDE-47 and BDE-28 in aqueous systems, indirect photolysis via singlet oxygen was found to be a contributing pathway. nih.gov However, specific research quantifying the role of indirect photodegradation mechanisms and photosensitized reactions in the transformation of BDE-119 is limited. The presence of other substances in the environmental matrix, such as organic matter or metal ions, can also influence photodegradation rates, sometimes having an inhibitory effect by shielding the compound from light or quenching excited states. psecommunity.org

Formation of Less Brominated Congeners via Photodebromination

A primary outcome of the photolysis of PBDEs is photodebromination, the light-induced removal of bromine atoms from the diphenyl ether structure. nih.gov This process typically occurs in a stepwise fashion, leading to the formation of congeners with fewer bromine atoms. nih.gov The position of bromine removal (ortho, meta, or para) can be influenced by the specific congener and the reaction environment. For example, studies on BDE-209 have shown that its degradation produces a variety of nona- and octa-brominated congeners. nih.gov Similarly, the photolysis of BDE-99 results in mono- to tetra-brominated diphenyl ethers. nih.gov

This reductive debromination is a significant transformation pathway because the resulting less-brominated congeners can have different toxicological profiles and environmental behaviors compared to the parent compound. While photodebromination is a recognized general pathway for PBDEs, a detailed analysis of the specific less-brominated congeners formed from the photolysis of this compound (BDE-119) and their formation rates has not been extensively documented.

Microbial Degradation in Environmental Matrices

Microbial activity is fundamental to the natural attenuation of many persistent organic pollutants, including PBDEs. Microorganisms can transform these compounds under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, primarily through debromination and cleavage of the ether bond.

Aerobic Biodegradation Pathways and Microorganisms (e.g., Pseudomonas asplenii)

Under aerobic conditions, bacteria can degrade PBDEs through several mechanisms. These often involve initial attacks by oxygenase enzymes, which can lead to hydroxylation of the aromatic rings, followed by ether bond cleavage and, eventually, ring opening. iwaponline.comnih.gov Debromination can also occur during this process.

Several bacterial strains have been identified that can aerobically degrade various PBDE congeners. For example, a strain of Pseudomonas asplenii (NLPSJ-22) was found to efficiently degrade BDE-99, transforming it sequentially through debromination to diphenyl ether, which was then cleaved to form phenol (B47542) and ultimately entered the tricarboxylic acid cycle. iwaponline.com Other bacteria, such as Brevibacillus sp. and Achromobacter sp., have been shown to act synergistically to degrade BDE-209 under aerobic conditions. mdpi.comnih.gov While these findings highlight potential pathways, specific studies focusing on the aerobic biodegradation of this compound (BDE-119) and the microorganisms involved, including Pseudomonas asplenii, are not widely available in the current body of scientific literature.

Anaerobic Biotransformation and Reductive Debromination

In anaerobic environments such as sediments and certain soils, reductive debromination is a key biotransformation pathway for PBDEs. nih.govberkeley.edu This process involves microorganisms using the brominated compound as an electron acceptor, resulting in the sequential removal of bromine atoms. This pathway is particularly important for higher-brominated congeners, often leading to the accumulation of less-brominated, and sometimes more toxic, products. berkeley.edu

Microorganisms from the Dehalococcoides genus have been frequently identified as key players in the reductive debromination of various PBDEs. nih.gov Studies have demonstrated the debromination of octa-BDE mixtures and specific congeners like BDE-99 and BDE-47 by anaerobic microbial consortia, with a general preference for the removal of para and meta bromines. nih.govberkeley.edu The rate of debromination tends to be slower for more highly brominated congeners. nih.govberkeley.edu Although anaerobic reductive debromination is a well-documented process for the PBDE class, specific research detailing the biotransformation of this compound (BDE-119) and identifying its specific daughter products under anaerobic conditions is scarce.

Enzyme Systems Involved in Microbial Degradation

The microbial degradation of PBDEs involves various enzyme systems, although specific enzymes for the degradation of this compound have not been definitively identified. However, research on other PBDEs, including the highly brominated BDE-209, points to the involvement of several key enzyme types. For instance, the degradation of BDE-209 by microbial consortia has been shown to involve reductive dehalogenation, hydroxylation, and methoxylation. plos.org The introduction of electrodes to stimulate microbial electricity generation has been found to enhance the degradation of BDE-209, suggesting the role of electrogenic bacteria and their associated enzyme systems. plos.org

Studies on microbial consortia capable of degrading BDE-209 have identified dominant bacterial genera such as Hyphomicrobium, Pseudomonas, Aminobacter, and Sphingopyxis. nih.gov While the specific enzymes were not fully elucidated in this context, it is known that anaerobic microbial communities can carry out reductive debromination of PBDEs. frontiersin.orgnih.gov In some cases, the process is metabolic, where the microbe gains energy from the reaction, while in others it is co-metabolic, requiring another substrate for the enzymatic activity to occur. nih.govfrontiersin.org For example, Dehalococcoides mccartyi strains have been shown to metabolically debrominate some PBDE congeners. frontiersin.orgacs.org It is plausible that similar enzyme systems, likely involving reductive dehalogenases, are responsible for the microbial degradation of pentabromodiphenyl ethers like BDE-126 in anoxic environments. frontiersin.org

Abiotic Degradation Mechanisms

Abiotic processes, which are non-biological, play a significant role in the environmental transformation of PBDEs. nih.gov These mechanisms are crucial for understanding the persistence and fate of compounds like this compound in soil, water, and air.

Hydrolytic Cleavage of the Ether Bond

Other Chemical Transformation Processes in Environmental Media

A significant abiotic degradation pathway for PBDEs is photochemical degradation, or photolysis. nih.gov Exposure to sunlight can cause the reductive debromination of PBDEs, leading to the formation of lower-brominated congeners. This process is considered a key transformation pathway in aquatic environments and on surfaces exposed to light.

Another important abiotic process influencing the fate of PBDEs in the environment is sorption to soil and sediment particles. nih.govresearchgate.net Due to their high lipophilicity, PBDEs strongly bind to organic matter in soil, which reduces their bioavailability for microbial degradation and plant uptake. nih.govresearchgate.net This sorption is a rapid process and can limit the extent of other degradation pathways. researchgate.net

Debromination Mechanisms and Metabolite Formation

Debromination is a primary transformation pathway for PBDEs, leading to the formation of a wide array of metabolites. This process can occur both biotically and abiotically and results in lower-brominated congeners that may have different toxicological profiles than the parent compound.

Regioselective Debromination Patterns (e.g., meta-, para-, ortho-debromination)

The removal of bromine atoms from the phenyl rings of PBDEs often follows specific patterns, known as regioselectivity. The position of bromine substitution (ortho, meta, or para to the ether linkage) influences the rate and pathway of debromination.

While specific regioselective debromination patterns for this compound are not well-documented, studies on other PBDEs reveal certain trends. For example, in the debromination of BDE-183 by nanoscale zerovalent iron, a sequential pathway of para-debromination, followed by meta- and then ortho-debromination was observed. nih.gov In contrast, some microbial degradation studies have shown a preference for the removal of ortho-bromines. acs.org Research on the degradation of 2,3,4-tribromodiphenyl ether (BDE-21) by nanoscale zerovalent iron indicated a slight preference for the removal of para-bromines over ortho-bromines. nih.gov These findings suggest that the debromination pathway is highly dependent on both the specific PBDE congener and the degradation method (e.g., microbial vs. chemical reductant).

Formation of Hydroxylated and Bromophenol Metabolites (e.g., from BDE-99, BDE-47)

The metabolism of PBDEs can lead to the formation of hydroxylated metabolites (OH-PBDEs) and bromophenols. nih.govresearchgate.net These transformations are of significant interest as these metabolites can sometimes be more toxic than the original PBDEs. researchgate.net

Studies in humans and laboratory animals have shown that common pentabromodiphenyl ether congeners like BDE-99 are metabolized into various hydroxylated forms. nih.govresearchgate.netosti.gov For example, in human blood, 5'-HO-BDE-99 and 6'-HO-BDE-99 have been identified as major metabolites of BDE-99. nih.gov Similarly, BDE-47 is metabolized to 5-HO-BDE-47 and 6-HO-BDE-47. nih.gov The formation of these hydroxylated metabolites is often mediated by cytochrome P450 (CYP) enzymes. researchgate.net

In addition to hydroxylation of the diphenyl ether structure, cleavage of the ether bond can occur, leading to the formation of bromophenols. nih.govresearchgate.net For instance, the metabolism of BDE-99 has been associated with the detection of various bromophenols in human blood. nih.gov Although direct evidence for the formation of such metabolites from this compound is lacking, it is highly probable that it would undergo similar metabolic transformations to produce a range of hydroxylated and bromophenol metabolites.

Role of Metabolic Pathways in Environmental Persistence and Fate

The environmental persistence and ultimate fate of this compound (BDE-117) are intrinsically linked to its susceptibility to biotransformation and degradation. While specific metabolic data for BDE-117 are limited in scientific literature, the extensive research on other polybrominated diphenyl ether (PBDE) congeners, particularly other pentabrominated isomers like BDE-99, provides a strong basis for understanding its likely metabolic pathways and subsequent environmental behavior. The metabolic processes, which vary significantly across different organisms, are crucial in determining whether the compound is broken down, transformed into other persistent and potentially more toxic substances, or bioaccumulated in its original form.

The primary metabolic pathways for PBDEs include oxidative metabolism, which is predominant in mammals, and reductive debromination, which is a key transformation process in fish and anaerobic environments. nih.govresearchgate.net The structure of the specific PBDE congener, including the number and position of bromine atoms, plays a significant role in the rate and products of these metabolic reactions. nih.gov

In mammals, PBDEs undergo biotransformation primarily through cytochrome P450 (CYP) enzyme-mediated oxidation. This process can lead to three main outcomes:

Hydroxylation: The addition of one or more hydroxyl (-OH) groups to the diphenyl ether structure, forming hydroxylated PBDEs (OH-PBDEs). nih.govosti.gov Studies on BDE-99 have identified the formation of mono- and di-hydroxylated metabolites. researchgate.netnih.gov These OH-PBDEs are of significant concern as they can be more toxic than the parent compounds and have been shown to accumulate in blood. nih.govnih.gov

Ether Bond Cleavage: The breaking of the ether linkage that connects the two phenyl rings. This degradation pathway results in the formation of brominated phenols. nih.govnih.gov For instance, the metabolism of BDE-99 has been shown to produce 2,4,5-tribromophenol. nih.gov

Conjugation: Metabolites, particularly hydroxylated ones, can be conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. nih.gov Glutathione conjugates have also been identified in the bile of rats exposed to BDE-99. nih.gov

In contrast to mammals, the primary metabolic pathway for PBDEs in fish is reductive debromination, a process where bromine atoms are sequentially removed from the diphenyl ether structure. nih.govnih.gov This can lead to the formation of lower-brominated congeners, which may have different bioaccumulation potentials and toxicities. For example, some fish species can metabolize BDE-99 to the tetrabromodiphenyl ether BDE-47. nih.gov The efficiency and preferred position of debromination (ortho, meta, or para) can vary between fish species. nih.gov Some research suggests that the presence of a meta-substituted bromine atom can increase the likelihood of metabolic debromination. nih.gov

The persistence of this compound in the environment is therefore highly dependent on its resistance to these metabolic and degradation processes. If it is poorly metabolized, it is more likely to persist in its original form and bioaccumulate in organisms, particularly in fatty tissues due to its lipophilic nature. wikipedia.org The formation of metabolites, such as OH-PBDEs, is a critical aspect of its environmental fate, as these transformation products can also be persistent, bioaccumulate, and exert their own toxic effects. nih.govuu.nl

The abiotic degradation of PBDEs, such as photolytic degradation, can also contribute to their environmental fate, potentially breaking them down into lower-brominated congeners or other products. nih.gov However, PBDEs are generally resistant to degradation, contributing to their status as persistent organic pollutants. nih.gov

Table 1: Key Metabolic Pathways for Representative Pentabromodiphenyl Ethers

| Parent Compound | Organism/System | Metabolic Pathway | Key Metabolites |

| BDE-99 (2,2',4,4',5-PeBDE) | Rats (in vivo) | Oxidative Metabolism | Mono-hydroxylated BDE-99, Mono-hydroxylated tetra-BDEs, 2,4,5-Tribromophenol, Glutathione conjugates |

| BDE-99 (2,2',4,4',5-PeBDE) | Humans (in vivo) | Oxidative Metabolism | 5'-HO-BDE-99, 6'-HO-BDE-99, Bromophenols |

| BDE-99 (2,2',4,4',5-PeBDE) | Common Carp (in vivo/vitro) | Reductive Debromination | BDE-47 (2,2',4,4'-TeBDE) |

| BDE-100 (2,2',4,4',6-PeBDE) | Humans (in blood) | Oxidative Metabolism | Evidence suggests lower metabolism rate than BDE-99 |

Advanced Analytical Methodologies for 2,3,4,5,6 Pentabromodiphenyl Ether Research

Sample Collection and Preservation for Trace Analysis

The initial and one of the most critical steps in the analytical workflow for BDE-126 is the proper collection and preservation of samples to ensure their integrity and prevent contamination. cdc.gov Given that PBDEs, including BDE-126, are ubiquitous environmental contaminants, stringent protocols are essential to avoid extraneous introduction of the analyte during sampling and storage. cdc.govnih.gov

For aqueous samples, such as water from rivers or lakes, large volume samples (e.g., 1 liter) are typically collected in pre-cleaned amber glass bottles to prevent photodegradation of the analytes. epa.gov It is crucial to mark the original sample level on the bottle for accurate volume determination later. epa.gov

Solid samples like soil, sediment, and dust require different handling. nih.govnih.gov They are often collected using stainless steel implements and stored in amber glass jars. nih.gov For tissue samples, grinding or homogenization may be necessary to ensure a representative sample. epa.gov All samples are generally stored at low temperatures, often at -18°C or -20°C, until analysis to minimize any potential degradation of BDE-126. nih.gov

Throughout the collection and preservation process, it is imperative to use glassware and equipment that have been thoroughly cleaned and are free from potential contaminants. This may involve pre-rinsing with appropriate solvents. epa.gov The use of procedural blanks is a standard quality control measure to monitor for any contamination introduced during these initial steps. cdc.gov

Advanced Sample Preparation Techniques

Effective sample preparation is paramount to isolate BDE-126 from complex matrices and remove interfering substances that could compromise the accuracy of the analysis. cdc.govretsch.com This multi-step process typically involves extraction of the analyte from the sample matrix, followed by cleanup and preconcentration. retsch.com

Extraction Methods

Several advanced extraction techniques are employed to efficiently remove BDE-126 from various sample types. The choice of method depends on the sample matrix and the physicochemical properties of the analyte. nih.gov

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free technique that has been successfully applied to the analysis of PBDEs in water and soil samples. nih.govresearchgate.netnih.gov In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. researchgate.netdioxin20xx.org The volatile and semi-volatile analytes, including BDE-126, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. researchgate.net The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. dioxin20xx.org

Several parameters can be optimized to enhance the extraction efficiency of HS-SPME, including the type of fiber coating, extraction time and temperature, sample volume, and the addition of salt. researchgate.netdioxin20xx.org For instance, studies have shown that using novel fiber coatings, such as permethylated-beta-cyclodextrin/hydroxyl-termination silicone oil or fluorinated polyaniline, can improve the extraction ability for PBDEs. nih.govdioxin20xx.org Increasing the extraction temperature can also enhance the transfer of semi-volatile compounds like BDE-126 into the headspace. researchgate.net

Ultrasound-Assisted Extraction (UAE) is another efficient technique used for extracting BDE-126 from solid matrices like sediment and soil. nih.govresearchgate.net This method utilizes ultrasonic waves to create acoustic cavitation in the solvent, which enhances the mass transfer of the analyte from the sample matrix into the solvent. nih.gov UAE offers several advantages, including reduced solvent consumption, shorter extraction times, and lower energy usage compared to traditional methods like Soxhlet extraction. nih.govmdpi.com The efficiency of UAE can be influenced by factors such as the choice of solvent, temperature, and sonication time. nih.gov

Clean-up Procedures

Following extraction, the sample extract often contains co-extracted interfering compounds, such as lipids in biological samples or humic acids in soil and sediment, which must be removed prior to instrumental analysis. cdc.govresearchgate.net Various clean-up procedures are employed to purify the extract.

Column chromatography is a widely used technique for cleaning up extracts containing BDE-126. cdc.govresearchgate.net Different sorbents can be used in the column, including:

Silica (B1680970) gel: Often used to separate compounds based on polarity. It can be activated by heating and then deactivated with a small amount of water to achieve the desired activity. nih.govunitar.org

Acidic silica: Silica gel impregnated with sulfuric acid is effective for removing lipids and other acid-labile interferences. unitar.orgresearchgate.net

Alumina: Another polar sorbent used for fractionation. cdc.govnih.gov

Florisil: A magnesium silicate-based sorbent. cdc.govnih.gov

A multi-layered silica column, sometimes combined with other sorbents, can provide a more effective cleanup by fractionating the extract and removing a wider range of interferences. nih.govresearchgate.net

Gel Permeation Chromatography (GPC) is another common cleanup technique, particularly for high-molecular-weight interferences like lipids from fatty samples. cdc.govnih.gov GPC separates molecules based on their size, allowing the smaller BDE-126 molecules to be separated from larger lipid molecules. nih.gov

High-Resolution Separation and Mass Spectrometric Detection

The final step in the analysis of BDE-126 involves instrumental analysis, where the compound is separated from other components in the extract and then detected and quantified. Due to the complexity of environmental and biological samples and the need for high sensitivity, gas chromatography coupled with mass spectrometry is the primary analytical technique used. nih.gov

Gas Chromatography hyphenated with High-Resolution Mass Spectrometry (e.g., GC-HRMS, GC-Orbitrap MS)

Gas Chromatography (GC) is the standard separation technique for PBDEs due to their volatility and thermal stability. nih.govthermofisher.com A capillary column, typically with a non-polar or semi-polar stationary phase, is used to separate the different PBDE congeners based on their boiling points and interaction with the stationary phase. waters.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides high selectivity and sensitivity for the detection of BDE-126. thermofisher.comnih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation of BDE-126 from co-eluting interferences with the same nominal mass but different elemental compositions. thermofisher.comnih.gov This is particularly important in complex matrices where interferences are common. thermofisher.com

GC-Orbitrap MS is a type of HRMS that has demonstrated excellent performance for the analysis of PBDEs. thermofisher.com It offers high resolving power and mass accuracy, which is crucial for confident compound identification. thermofisher.comchemrxiv.org The full-scan data acquisition capabilities of GC-Orbitrap MS also allow for retrospective analysis of data for other compounds of interest without the need for re-injection. nih.gov

| Feature | Description |

| High Resolving Power | Ability to distinguish between ions with very similar m/z values. thermofisher.com |

| Mass Accuracy | The closeness of the measured m/z to the true m/z of an ion. thermofisher.com |

| Full-Scan Acquisition | All ions within a specified mass range are detected, providing comprehensive data. nih.gov |

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry (MS/MS) , often performed using a triple quadrupole mass spectrometer (QqQ-MS), offers an additional layer of selectivity and sensitivity for the analysis of BDE-126. nih.govnih.govnih.gov In MS/MS, a specific precursor ion of BDE-126 is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. waters.comnih.gov This process, known as selected reaction monitoring (SRM), significantly reduces background noise and chemical interferences, leading to lower detection limits and more reliable quantification. nih.govthermofisher.com

The use of two or more SRM transitions for each analyte provides a high degree of confidence in the identification of BDE-126, as the ratio of the transitions should be constant. hpst.cz GC-MS/MS methods have been developed for the simultaneous analysis of multiple PBDEs, including BDE-126, in various complex matrices. nih.govnih.gov

| Parameter | Description |

| Precursor Ion | The molecular ion or a characteristic fragment ion of BDE-126 selected in the first mass analyzer. waters.com |

| Product Ion | A fragment ion of BDE-126 formed in the collision cell and selected in the second mass analyzer. waters.com |

| Selected Reaction Monitoring (SRM) | The technique of monitoring specific precursor-to-product ion transitions for enhanced selectivity. nih.gov |

Development of Novel Chromatographic Columns for Isomer Separation

The separation of the 209 possible PBDE congeners, many of which are isomers with similar physicochemical properties, presents a significant analytical challenge. nih.gov Gas chromatography (GC) is the standard technique for PBDE analysis, and the selection of the chromatographic column is paramount for achieving the required separation. nih.govepa.gov

The development of novel chromatographic columns has been instrumental in advancing PBDE isomer separation. High-resolution gas chromatography (HRGC) coupled with various detectors is the method of choice. researchgate.net The choice of the stationary phase within the capillary column is a critical factor. Non-polar and slightly polar stationary phases are commonly used, as more polar columns can lead to excessively long analysis times and increase the risk of thermal degradation of higher brominated congeners. researchgate.net

A comprehensive study evaluated the elution order of 126 PBDE congeners on seven different GC stationary phases, providing a valuable database for method development. researchgate.netnih.govepa.gov This research aids in selecting the most appropriate column to achieve congener-specific analysis and avoid co-elution with other BDEs or brominated flame retardants. researchgate.net For instance, while some columns may show co-elution of certain critical pairs, others like DB-17 and DB-XLB have demonstrated the ability to separate them. researchgate.net

Shorter column lengths (10–15 meters) with thin stationary phase films (0.1 µm) are often preferred for analyzing the full range of PBDE congeners, as they can reduce analysis time and minimize the degradation of higher molecular weight congeners. nih.govthermofisher.com For example, a 15m Rtx-1614 column has been developed specifically for PBDE analysis, enabling separation in under 20 minutes, a significant improvement over traditional 30m columns. thermofisher.com The deactivation of the column is also crucial to prevent the breakdown of sensitive compounds like BDE-209, ensuring accurate quantification. thermofisher.com

While GC is the dominant technique, advancements in liquid chromatography (LC) are also being explored. ncats.io Techniques like high-performance liquid chromatography (HPLC) and multidimensional chromatography offer alternative separation mechanisms that can be advantageous for complex samples. ncats.iowikipedia.orgaccustandard.com

Table 1: Comparison of GC Columns for PBDE Separation

| Column Type | Stationary Phase | Typical Length (m) | Key Features for PBDE Analysis |

| DB-1 | Non-polar | 15-30 | Good for routine analysis, but may have co-elution issues for some congeners. researchgate.netnih.gov |

| DB-5ms | Low-bleed (5%-phenyl)-methylpolysiloxane | 20-30 | Provides good separation of many congeners, including critical pairs like BDE-49 and BDE-71. nih.gov |

| DB-XLB | Low-polarity | 30 | Found to be highly efficient for BDE congener-specific separation with fewer co-elutions. nih.gov |

| Rtx-1614 | Proprietary | 15 | Offers fast analysis times and good inertness, reducing thermal breakdown of higher brominated BDEs. thermofisher.com |

Quantitative Analysis and Quality Assurance/Quality Control

Accurate and reliable quantification of 2,3,4,5,6-pentabromodiphenyl ether is essential for assessing its environmental levels and potential risks. This requires robust analytical methods with stringent quality assurance and quality control (QA/QC) measures.

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of organic micropollutants, including PBDEs. nih.govresearchgate.netgov.bc.ca This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte, in this case, ¹³C-labeled this compound (¹³C-BDE-126). wikipedia.org

The labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis processes. gov.bc.ca By measuring the ratio of the native analyte to its labeled counterpart using a mass spectrometer, any losses or variations during sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification. gov.bc.ca

Various mass spectrometry platforms can be used for IDMS, including low-resolution mass spectrometry (LRMS) and high-resolution mass spectrometry (HRMS). nih.govresearchgate.net While HRMS offers higher selectivity and sensitivity, optimized LRMS methods can also achieve low detection limits. researchgate.net The choice of ionization technique, such as electron ionization (EI) or electron capture negative ionization (ECNI), also influences the sensitivity and fragmentation patterns observed. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using atmospheric pressure photoionization (APPI) has also been shown to be an effective method for the quantification of PBDEs using isotope dilution, with the advantage of avoiding thermal degradation of higher brominated congeners. nih.govepa.gov

Internal Standard Methodologies and Certified Reference Materials

The use of appropriate internal standards is a cornerstone of reliable quantitative analysis. For PBDEs, ¹³C-labeled congeners are the preferred internal standards for IDMS due to their chemical similarity to the native compounds. thermofisher.comncats.io The availability of a ¹³C₁₂-labeled BDE-126 standard is crucial for the specific and accurate quantification of this compound. wikipedia.org In addition to ¹³C-labeled standards, fluorinated PBDEs have been developed as a more cost-effective alternative for use as internal standards, although they may have slightly different retention times than the native analytes. thermofisher.com

Table 2: Examples of Reference Materials for PBDE Analysis

| Reference Material ID | Matrix | Issuing Body | Available PBDE Data |

| SRM 1944 | New York/New Jersey Waterway Sediment | NIST | Certified and reference concentrations for 27 PBDE congeners. epa.gov |

| SRM 2585 | Indoor Dust | NIST | Certified concentrations for 16 individual PBDE congeners and reference values for an additional 3. researchgate.net |

| BCR-462 | Coastal Sediment | IRMM | Certified values for several PBDE congeners, including BDE-99 and BDE-100. nih.gov |

| BDE-CSM | Solution | AccuStandard | Certified reference material containing 8 PBDE congeners of primary interest. nih.gov |

Method Detection Limits, Quantification Limits, and Measurement Uncertainty in Environmental Matrices

The ability to detect and quantify this compound at environmentally relevant concentrations is a key performance characteristic of any analytical method. Method Detection Limits (MDLs) and Method Quantification Limits (MQLs) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

For PBDEs, MDLs and MQLs are highly dependent on the sample matrix, the analytical instrumentation, and the level of background contamination. epa.gov EPA Method 1614A, which uses HRGC/HRMS, provides guidance on achieving low detection limits for PBDEs in various matrices. epa.gov For example, the estimated MDL for BDE-99 in water is 5 pg/L. epa.gov In soil, detection limits for PBDEs can range from a few picograms per gram (pg/g) to nanograms per gram (ng/g), depending on the specific congener and the analytical method used. researchgate.net One study reported LODs for PBDEs in soil ranging from 36 to 410 pg/g using GC-EI-MS and 17 to 101 pg/g using the more sensitive GC-NCI-MS. researchgate.net

Measurement uncertainty is a critical parameter that provides a quantitative indication of the quality of a measurement result. It takes into account all potential sources of error in the analytical process, from sampling and extraction to instrumental analysis. For the analysis of trace contaminants like BDE-126, a thorough evaluation of measurement uncertainty is essential for making informed decisions based on the analytical data. The uncertainty evaluation should consider factors such as the calibration curve, recovery of internal standards, and instrument variability.

Table 3: Reported Detection and Quantification Limits for PBDEs in Environmental Matrices

| Matrix | Analytical Method | Analyte(s) | Detection/Quantification Limit | Reference |

| Water | HRGC/HRMS | BDE-99 | MDL: 5 pg/L | epa.gov |

| Soil | GC-MS-SIM | Various PBDEs | LOD: 2-30 pg/g; LOQ: 7-100 pg/g | researchgate.net |

| Soil | GC-EI-MS | Various PBDEs | LOD: 36-410 pg/g; LOQ: 85-276 pg/g | researchgate.net |

| Soil | GC-NCI-MS | Various PBDEs | LOD: 17-101 pg/g; LOQ: 22-233 pg/g | researchgate.net |

| Human Samples | GC/MS | Various PBDEs | LOD/LOQ: 0.01-0.1 ng/g lipid weight | nih.gov |

Theoretical and Computational Approaches in 2,3,4,5,6 Pentabromodiphenyl Ether Research

Environmental Fate and Transport Modeling

Modeling the environmental fate and transport of PentaBDE is crucial for assessing its potential for widespread contamination. These models integrate the physicochemical properties of the compound with environmental parameters to predict its movement and persistence.

Multimedia fugacity models are mathematical tools used to predict the partitioning and movement of chemicals between different environmental compartments such as air, water, soil, and sediment. wikipedia.org The core concept of these models is fugacity, which represents a chemical's "escaping tendency" from a particular phase. envchemgroup.com Equilibrium is achieved when the fugacity of the chemical is equal in all compartments. wikipedia.orgenvchemgroup.com

These models are structured in levels of increasing complexity (Levels I, II, III, IV) to describe the fate of chemicals under steady-state or time-varying conditions. wikipedia.orgenvchemgroup.com Key inputs for these models include the chemical's physical-chemical properties and transport parameters known as Z-values (fugacity capacity) and D-values (transport and transformation rates). wikipedia.org

Several fugacity-based models have been applied to study polybrominated diphenyl ethers (PBDEs):

European Variant (EVn) BETR Model : This multimedia environmental fate model was used to simulate the concentrations and distribution of congeners from the commercial PentaBDE product across Europe. The model's steady-state simulations showed good agreement with measured air data for major congeners like BDE-47 and BDE-99. acs.orgnih.gov Dynamic modeling predicted that atmospheric concentrations likely peaked around 1997 and subsequently declined with a "disappearance" half-life of 4.8 years. acs.orgnih.gov

Equilibrium Criterion (EQC) Model : An EQC fugacity model was used to assess the environmental fate of PBDEs in Taiwan. nih.gov The results indicated that PBDEs have a high affinity for partitioning into sediments and soils. nih.gov As the degree of bromination increases, the tendency to partition to sediments also increases, suggesting that sediments can act as a long-term source of these compounds. nih.gov

Indoor Fugacity Models : Given that many products containing PentaBDE are used indoors, indoor environments can be significant sources to the outdoors. An indoor multimedia fugacity model was adapted to study PBDE emissions from products like computers. nih.gov The model identified that processes like particle deposition and resuspension dominate indoor transport, while dust removal and ventilation are the main loss pathways. nih.gov

| Model Type | Application to PentaBDE | Key Findings |

|---|---|---|

| European Variant (EVn) BETR | European-scale fate modeling of commercial PentaBDE product. acs.orgnih.gov | Predicted peak atmospheric concentrations around 1997; good agreement with measured air data for BDE-47 and BDE-99. acs.orgnih.gov |

| Equilibrium Criterion (EQC) | Fate modeling in Taiwan, including industrial and domestic emissions. nih.gov | PBDEs show high affinity for sediment and soil; higher bromination leads to greater sediment partitioning. nih.gov |

| Indoor Multimedia Fugacity Model | Modeling emissions and fate of PBDEs from indoor sources (e.g., computers). nih.gov | Identified dust removal and ventilation as key loss processes; temperature and air exchange rates are sensitive parameters. nih.gov |

Atmospheric dispersion models simulate how pollutants are transported and diluted in the atmosphere. wikipedia.org For semi-volatile compounds like PentaBDE, these models are critical for predicting long-range transport and deposition patterns. The Gaussian plume model is a common type, which simulates the concentration of a pollutant downwind from a source. iaea.org

These models incorporate algorithms for both dry and wet deposition, which are key removal mechanisms for particle-bound pollutants from the atmosphere. wikipedia.orgiaea.org Studies of PBDEs in remote mountain regions of Europe confirm that atmospheric deposition is a significant pathway for contamination in pristine environments. copernicus.org In these remote sites, BDE-209 was the most abundant congener found in deposition samples, followed by BDE-47 and BDE-99, consistent with inputs from commercial DecaBDE and PentaBDE mixtures. copernicus.org The total average deposition fluxes in these areas ranged from 100 ng m⁻² month⁻¹ to 190 ng m⁻² month⁻¹. copernicus.org

Photodegradation during atmospheric transport can alter the congener profile, with observed half-lives for major congeners being BDE-100 > BDE-47 > BDE-99. copernicus.org

| Parameter | Finding/Value | Significance |

|---|---|---|

| Dominant Congeners in Deposition | BDE-209, BDE-47, BDE-99. copernicus.org | Indicates long-range transport from areas using commercial DecaBDE and PentaBDE products. |

| Mean Deposition Flux (Remote Europe) | 100 - 190 ng m⁻² month⁻¹. copernicus.org | Quantifies the atmospheric input of PBDEs to remote ecosystems. |

| Photodegradation Half-Lives | BDE-100 > BDE-47 > BDE-99. copernicus.org | Explains alterations in PBDE congener patterns during long-range transport. |

Due to their low water solubility and high octanol-water partition coefficients, PentaBDE congeners are expected to bind strongly to the organic fraction of particulate matter, soils, and sediments. pops.int Sediment transport and sorption models are therefore essential for predicting the ultimate fate of these compounds in aquatic systems.

Sorption is typically described using isotherm models, which relate the concentration of a chemical in the solid phase (sediment) to its concentration in the aqueous phase at equilibrium. Common models include:

Linear Model : Assumes a constant partitioning coefficient (Kd) and is often a good fit at low aqueous concentrations. nih.gov

Freundlich Model : A non-linear model that can describe sorption on heterogeneous surfaces. up.ac.za

Langmuir Model : Describes monolayer sorption to a finite number of sites. up.ac.za

Studies on related PBDE congeners have shown that sorption is significantly correlated with the total organic carbon fraction (fOC) of the soil or sediment. nih.gov Models like SEDDEER (Sediment Deposition and Erosion) can simulate the complex processes of settling, deposition, resuspension, and equilibrium adsorption/desorption, providing a dynamic picture of contaminant fate in the sediment bed. researchgate.net Fugacity modeling confirms that sediments act as a major sink for PBDEs, with the potential to become a long-term secondary source through resuspension events. nih.gov

Bioaccumulation and Toxicokinetic Modeling in Wildlife

Bioaccumulation models predict how chemical concentrations in an organism change over time as a result of uptake from the environment and diet, as well as internal distribution and elimination processes. nih.gov Toxicokinetic models specifically focus on the rates of absorption, distribution, metabolism, and excretion (ADME).

Predictive models for PentaBDE in wildlife range from simple bioaccumulation factor (BAF) calculations to complex, dynamic, physiologically based pharmacokinetic (PBPK) models. nih.govmdpi.com

A dynamic bioaccumulation model developed for a Lake Erie food chain simulated the trophic transfer of PBDEs through diet and gill uptake. nih.gov This model, which utilized species-specific bioenergetic parameters, predicted a significant increase in the contaminant load in the top predator (smallmouth bass) over a two-year period. nih.gov

Toxicokinetic studies on related PBDEs in broilers provide data to parameterize and validate these models. For instance, after a single oral dose of BDE-209, the compound was widely distributed in tissues, with the highest concentrations found in fat and liver. nih.gov A non-compartmental model fitted to plasma concentration data revealed a long elimination half-life (t1/2) of 168.28 hours, indicating slow elimination. nih.gov Similarly, studies in rats with the commercial PentaBDE mixture DE-71 showed that the constituent congeners (BDE-47, BDE-99, and BDE-153) preferentially accumulate in adipose tissue compared to the liver, with concentrations increasing with dose. nih.gov

| Model/Study Type | Organism | Key Findings |

|---|---|---|

| Dynamic Bioaccumulation Model | Lake Erie Food Chain (Smallmouth Bass). nih.gov | Predicted a 48% increase in contaminant load in the top predator over two years. nih.gov |

| Non-compartmental Toxicokinetic Model | Broilers (for BDE-209). nih.gov | Slow elimination from plasma (t1/2 = 168.28 h); preferential accumulation in fat and liver. nih.gov |

| In-vivo Distribution Study | Rats (for DE-71 mixture). nih.gov | BDE-47, BDE-99, and BDE-153 concentrations were highest in adipose tissue, followed by the liver. nih.gov |

Allometric scaling is a mathematical method used to extrapolate toxicokinetic parameters across different species or from adults to juveniles based on body size. nih.gov It is founded on the principle that many physiological and metabolic processes scale with body weight to a certain power exponent. researchgate.net For example, clearance parameters are often scaled by a power exponent of 0.75, while volume parameters are scaled by an exponent of 1. nih.gov

This technique is particularly useful in the parameterization of PBPK models, where it can be used to estimate physiological parameters (e.g., organ volumes, blood flow rates) for a species for which limited data are available. researchgate.net However, allometry may not be reliable on its own as it does not account for inter-species variations in factors like genetic polymorphisms that affect metabolic pathways. cardiff.ac.uk For juvenile organisms, particularly those under two years of age, simple allometric scaling may be insufficient because metabolic enzyme activity is not fully developed, necessitating the use of additional maturation functions. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Properties

Theoretical and computational chemistry provides powerful tools for investigating the properties and reaction mechanisms of 2,3,4,5,6-Pentabromodiphenyl ether at the molecular level. Quantum chemical calculations, in particular, offer insights that are often difficult or impossible to obtain through experimental methods alone. These computational approaches are crucial for understanding the environmental fate and behavior of this compound.

Prediction of Degradation Pathways and Reaction Intermediates

Quantum chemical calculations are instrumental in elucidating the potential degradation pathways of this compound in various environmental compartments. By modeling the reaction energetics, computational chemists can predict the most likely transformation routes and identify transient intermediates.